molecular formula C16H18ClN3O2S B2554322 Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate CAS No. 346662-91-7

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate

Cat. No. B2554322
CAS RN: 346662-91-7
M. Wt: 351.85
InChI Key: AGQZNIGGIBWSLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate is a chemical compound with the empirical formula C12H10ClNO2S and a molecular weight of 267.73 . It is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives, such as Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate are not detailed in the retrieved sources.

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-9-7-19(8-10-20)15-18-14(11-23-15)12-3-5-13(17)6-4-12/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZNIGGIBWSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-(4-chlorophenyl)thiazol-2-yl)piperazine-1-carboxylate

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